5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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Overview
Description
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is a derivative of pyrazolo[3,4-c]pyridine, characterized by the presence of a bromine atom at the 5-position and an amino group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with enzymes and receptors that also interact with these bases.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes .
Result of Action
Similar compounds have shown inhibitory activity in certain assays , suggesting that this compound might also have significant biological effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyridines, the family to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyridines have shown cytotoxic activities against certain types of cells
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the bromination of pyrazolo[3,4-c]pyridine derivatives. One common method includes the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, followed by protection of the NH group with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used under mild conditions.
Cyclization: Catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-c]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the synthesis of agrochemicals and other biologically active molecules
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 5-position and amino group at the 3-position make it a versatile intermediate for further functionalization and derivatization.
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJIWTWKKIZMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824324-42-6 |
Source
|
Record name | 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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